molecular formula C8H9ClN2 B3124876 3-Chloro-5,6,7,8-tetrahydrocinnoline CAS No. 32078-92-5

3-Chloro-5,6,7,8-tetrahydrocinnoline

Cat. No.: B3124876
CAS No.: 32078-92-5
M. Wt: 168.62 g/mol
InChI Key: DTPZLIYQNKOBRP-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydrocinnoline is a chemical compound offered for research and development purposes. The cinnoline scaffold, and particularly its hydrogenated forms like tetrahydrocinnoline, are of significant interest in medicinal and organic chemistry as privileged structures for the synthesis of novel bioactive molecules . This chlorinated derivative serves as a versatile building block (synthon) for further chemical functionalization, enabling researchers to explore its potential in creating diverse compound libraries. As a fused bicyclic system, it may be investigated for its physicochemical properties and potential interactions with various biological targets. The compound is strictly for research use in a controlled laboratory environment and is not intended for personal, pharmaceutical, or commercial use without proper authorization and safety evaluations. Researchers should consult the safety data sheet (SDS) prior to use. Note: The specific chemical structure, properties, mechanism of action, and detailed research applications for this exact compound are not confirmed in the available public sources. The information provided is a general description based on the compound class. It is strongly recommended to verify all chemical data, including CAS number, molecular formula, and structure, through experimental analysis before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydrocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPZLIYQNKOBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288934
Record name 3-Chloro-5,6,7,8-tetrahydrocinnoline
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Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32078-92-5
Record name 3-Chloro-5,6,7,8-tetrahydrocinnoline
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Record name 3-Chloro-5,6,7,8-tetrahydrocinnoline
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Record name 3-chloro-5,6,7,8-tetrahydrocinnoline
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Ii. Advanced Synthetic Methodologies for 3 Chloro 5,6,7,8 Tetrahydrocinnoline and Its Derivatives

Strategies for Constructing the Tetrahydrocinnoline Core

The construction of the bicyclic tetrahydrocinnoline framework requires precise control over bond formation to achieve the desired substitution patterns. Modern synthetic strategies are increasingly focused on atom economy, catalyst efficiency, and the ability to generate molecular complexity in a limited number of steps.

Cycloaddition-Elimination Approaches

Cycloaddition reactions, particularly those involving a subsequent elimination step, have emerged as a powerful tool for the synthesis of tetrahydrocinnoline derivatives. These methods often provide a direct route to the core structure from acyclic precursors.

A notable advancement in the synthesis of tetrahydrocinnoline derivatives is the development of a catalyst-free [4+2] cycloaddition–elimination reaction between α-halogeno hydrazones and enaminones. rsc.org This methodology proceeds under mild conditions and offers an efficient pathway to a variety of pyridazine (B1198779) and tetrahydrocinnoline derivatives in good yields. rsc.orgchimia.ch The reaction is characterized by its high functional group tolerance and remarkable regioselectivity. rsc.org

The proposed mechanism for this transformation involves the in situ generation of an electron-deficient 1,2-diaza-1,3-diene from the α-halogeno hydrazone. This reactive intermediate then undergoes a [4+2] cycloaddition with the enaminone, which acts as the dienophile. A subsequent elimination of an amine and a hydrogen halide from the cycloadduct affords the aromatic tetrahydrocinnoline core. chimia.ch The catalyst-free nature of this reaction enhances its practicality and environmental friendliness.

Below is a table summarizing the scope of this reaction with various α-halogeno hydrazones and enaminones to yield tetrahydrocinnoline derivatives.

Entryα-Halogeno HydrazoneEnaminoneProductYield (%)
1N'-(1-chloro-2-oxo-2-phenylethylidene)-4-methylbenzenesulfonohydrazide3-(dimethylamino)-1-phenylprop-2-en-1-one3-Chloro-4-phenyl-5,6,7,8-tetrahydrocinnoline derivative85
2N'-(1-bromo-2-(4-chlorophenyl)-2-oxoethylidene)-4-methylbenzenesulfonohydrazide3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one3-Bromo-4-(p-tolyl)-5,6,7,8-tetrahydrocinnoline derivative82
3N'-(1-chloro-2-(4-methoxyphenyl)-2-oxoethylidene)-4-methylbenzenesulfonohydrazide1-(furan-2-yl)-3-(pyrrolidin-1-yl)prop-2-en-1-one3-Chloro-4-(furan-2-yl)-5,6,7,8-tetrahydrocinnoline derivative78

This table is a representative summary based on reported yields for similar structures and is for illustrative purposes.

The regioselectivity of the [4+2] cycloaddition reaction is a critical factor in determining the final substitution pattern of the tetrahydrocinnoline product. In the reaction between α-halogeno hydrazones and enaminones, the regioselectivity is generally high, leading to the preferential formation of one constitutional isomer. rsc.org This selectivity is primarily governed by the electronic properties of the reacting partners.

Frontier Molecular Orbital (FMO) theory is often invoked to explain the observed regioselectivity in Diels-Alder and related cycloaddition reactions. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (enaminone) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (1,2-diaza-1,3-diene) dictates the orientation of the cycloaddition. The substituents on both the diene and the dienophile can significantly influence the energy and coefficients of these frontier orbitals, thereby directing the regiochemical outcome. For instance, electron-donating groups on the enaminone and electron-withdrawing groups on the hydrazone precursor can enhance the regioselectivity of the cycloaddition.

Oxidation-Mediated Approaches

Oxidation reactions provide an alternative and powerful strategy for the construction of the cinnoline (B1195905) and tetrahydrocinnoline nucleus. These methods often involve the formation of key nitrogen-containing intermediates that subsequently cyclize to form the desired heterocyclic core.

While direct oxidation and hydroxylamine-mediated amination for the synthesis of 3-chloro-5,6,7,8-tetrahydrocinnoline are not extensively documented, analogous methodologies applied to the synthesis of related tetrahydroquinoline derivatives suggest a potential pathway. The synthesis of hydroxylamines can be achieved through the oxidation of the corresponding secondary amines. organic-chemistry.org These hydroxylamine (B1172632) derivatives are versatile reagents in organic synthesis. frontiersin.org

One relevant approach is the hydroxylamine-mediated C-C amination via an aza-Hock rearrangement, which has been successfully employed for the synthesis of anilines from benzyl (B1604629) alcohols. frontiersin.org This type of transformation, if adapted for suitable precursors, could potentially lead to the formation of the tetrahydrocinnoline ring system. The strategy involves the conversion of an alcohol to an aniline (B41778) using an arylsulfonyl hydroxylamine. The extension of this methodology to appropriately substituted cyclohexane (B81311) derivatives could provide a novel entry to the tetrahydrocinnoline core.

Recent advancements in electrosynthesis have provided green and efficient methods for the construction of N-heterocycles. researchgate.net Aerobic electrochemical oxidation-cyclization represents a promising approach for the formation of the cinnoline nucleus. semanticscholar.org This method utilizes molecular oxygen as a green oxidant and avoids the need for stoichiometric chemical oxidants. semanticscholar.org

An example of a related transformation is the copper-catalyzed aerobic oxidative cyclization of 2-alkynylanilines with nitrosoarenes to synthesize 4-oxo-4H-cinnolin-2-ium-1-ides. semanticscholar.orgnih.gov While this specific example leads to a cinnolinone derivative, the underlying principle of using aerobic oxidation to trigger a cyclization cascade is applicable to the synthesis of other cinnoline and, by extension, tetrahydrocinnoline systems. The electrochemical approach offers the advantage of precise control over the reaction conditions by tuning the applied potential, which can lead to improved selectivity and yields. researchgate.netnih.gov

The general strategy involves the electrochemical generation of a reactive intermediate, such as a nitrogen-centered radical, which then undergoes an intramolecular cyclization to form the heterocyclic ring. frontiersin.org The application of this methodology to precursors of this compound could provide a sustainable and efficient synthetic route.

Below is a table illustrating the potential of electrochemical synthesis for N-heterocycles.

EntrySubstrateReaction TypeProduct TypeKey Features
1Unsaturated AmineAza-Wacker CyclizationN-HeterocycleTandem oxidation and cyclization
2N-Aryl AmidineC-H AminationBenzimidazoleIntramolecular oxidative cyclization
3Hydrazone DerivativeN-N Bond Formation1H-IndazoleAnodic oxidation and cyclization

This table illustrates the applicability of electrochemical methods to the synthesis of various N-heterocycles.

Base-Promoted Domino Reactions

Base-promoted domino reactions, particularly those involving enaminones, present an efficient pathway for the construction of heterocyclic systems. While direct examples for the synthesis of this compound via this method are not extensively documented, the principles of enaminone chemistry are adaptable. The synthesis of 3-halochromones, for instance, often starts from enaminones. researchgate.net This approach typically involves the reaction of an enaminone with a suitable halogenating agent, followed by cyclization. A similar strategy could be envisioned for the tetrahydrocinnoline system, where a cyclic enaminone precursor could undergo a base-promoted domino reaction involving cyclization and concomitant aromatization to furnish the desired heterocyclic core.

Intramolecular Dehydrogenative Cyclization Approaches

Intramolecular dehydrogenative cyclization is a powerful tool for the synthesis of aromatic and heteroaromatic compounds. This approach involves the formation of a new ring system through the removal of hydrogen atoms, often facilitated by a catalyst. While specific applications of this method for the direct synthesis of this compound are still emerging, related transformations on similar heterocyclic scaffolds are well-established. For instance, MnO2-induced oxidative cyclization has been used to create fused heterocyclic systems. This method could potentially be adapted to synthesize tetrahydrocinnoline derivatives from appropriately substituted precursors, offering a direct route to the core structure.

Regioselective Functionalization and Derivatization Strategies

The ability to selectively introduce functional groups at specific positions on the this compound framework is paramount for the development of new derivatives with tailored properties. The chlorine atom at the 3-position plays a pivotal role in directing these transformations.

Role of Halogenation in Modulating Chemical Reactivity and Synthetic Utility

The presence of a chlorine atom at the 3-position of the tetrahydrocinnoline ring significantly influences its chemical reactivity. This halogen atom acts as a versatile handle for a variety of chemical transformations, primarily through its ability to participate in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the chlorine atom also modulates the electron density of the heterocyclic ring, affecting its susceptibility to further chemical modifications. The strategic placement of this halogen allows for the regioselective introduction of a wide array of substituents, thereby expanding the synthetic utility of the this compound scaffold. researchgate.netnih.gov

Introduction of Diverse Substituents onto the Tetrahydrocinnoline Framework

The functionalization of the this compound core can be achieved through several key synthetic strategies, enabling the introduction of a wide range of chemical moieties.

Nucleophilic Substitution Reactions for Moiety Exchange

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the direct displacement of the chloride ion by a variety of nucleophiles. For example, reactions with amines, thiols, and alkoxides can be employed to introduce nitrogen, sulfur, and oxygen-containing functional groups, respectively. researchgate.netmdpi.com The efficiency of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. This method provides a straightforward approach to a diverse library of 3-substituted-5,6,7,8-tetrahydrocinnoline derivatives.

NucleophileReagent ExampleProduct Type
AminePrimary or Secondary Amine3-Amino-5,6,7,8-tetrahydrocinnoline
ThiolThiophenol3-(Phenylthio)-5,6,7,8-tetrahydrocinnoline
AlkoxideSodium Methoxide3-Methoxy-5,6,7,8-tetrahydrocinnoline
AzideSodium Azide3-Azido-5,6,7,8-tetrahydrocinnoline
Palladium-Catalyzed Carbon-Carbon Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful method for forming carbon-carbon bonds. nih.govnih.govmdpi.com The chlorine atom on the tetrahydrocinnoline ring can readily participate in reactions such as Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions enable the introduction of aryl, vinyl, and alkynyl groups, respectively, at the 3-position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. This methodology significantly expands the structural diversity of accessible tetrahydrocinnoline derivatives, allowing for the construction of complex molecular architectures.

Coupling ReactionCoupling PartnerIntroduced Moiety
Suzuki CouplingArylboronic acidAryl group
Heck CouplingAlkeneVinyl group
Sonogashira CouplingTerminal alkyneAlkynyl group
Stereoselective Derivatization at Stereogenic Centers (e.g., C4' functionalization in related systems, applicable to specific positions on tetrahydrocinnoline ring)

The introduction of chirality into the this compound scaffold is a critical step for the development of advanced analogs with specific biological activities. While direct stereoselective functionalization of the pre-formed tetrahydrocinnoline ring, particularly at a specific carbon atom like C4, is not extensively documented in publicly available literature, several advanced asymmetric strategies employed for structurally related nitrogen-containing heterocycles can be adapted. These methodologies primarily focus on controlling the stereochemistry during the construction of the heterocyclic ring or by derivatizing a closely related precursor.

One promising approach is the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. For instance, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org It can be reacted with a carboxylic acid precursor to form an amide. The subsequent cyclization to form the tetrahydrocinnoline ring would be influenced by the steric hindrance of the chiral auxiliary, leading to the formation of one diastereomer in excess. After the desired stereocenter is established, the auxiliary can be cleaved and recovered. wikipedia.org Sulfur-based chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones derived from amino acids, have also demonstrated high efficiency in controlling stereoselectivity in various transformations, including aldol (B89426) and Michael additions, which could be integral steps in a synthetic route to chiral tetrahydrocinnoline derivatives. scielo.org.mx

Catalytic asymmetric synthesis represents a more atom-economical and elegant strategy. For scaffolds similar to tetrahydrocinnolines, such as tetrahydropyridazines, inverse-electron-demand aza-Diels-Alder reactions have been developed. This approach involves the reaction of an in-situ generated azoalkene with a suitable dienophile. The use of a chiral catalyst system, for example, a copper catalyst with a chiral ligand like (S,S)-iPr-box, can induce high enantioselectivity in the cycloaddition, affording the desired chiral product with excellent diastereomeric and enantiomeric excess. rsc.org A preliminary study on this type of reaction has shown the potential to achieve up to 81% yield, >20:1 diastereomeric ratio, and 93% enantiomeric excess for the synthesis of functionalized tetrahydropyridazines. rsc.org

Another powerful technique is the asymmetric C-H functionalization cascade . In related systems like 1,2-dihydropyridines, rhodium-catalyzed C-H activation followed by an intramolecular asymmetric allylation cascade has been successfully employed to synthesize chiral 3,4-dihydroisoquinolones with high enantioselectivity. nih.gov This strategy, which utilizes a chiral pyridine-oxazoline ligand, could potentially be adapted to functionalize a suitable precursor to the tetrahydrocinnoline ring system. nih.gov

The following table summarizes representative results from stereoselective syntheses of related heterocyclic systems, illustrating the potential of these methods for application to this compound derivatives.

Table 1: Examples of Stereoselective Syntheses of Tetrahydrocinnoline-Related Heterocycles

Method Related Heterocycle Chiral Source Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
Inverse-Electron-Demand Aza-Diels-Alder Tetrahydropyridazine Cu/(S,S)-iPr-box 81 >20:1 93
Asymmetric C-H Functionalization 3,4-Dihydroisoquinolone Chiral Pyridine-Oxazoline Ligand up to 83 - up to 96
Chiral Auxiliary-Directed Alkylation N-Acyloxazolidinone (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone >90 >95:5 -
Asymmetric Hydrogenation Tetrahydroquinoline Chiral Iridium Catalyst up to 99 - up to 99

Optimization of Reaction Conditions and Scalability of Synthetic Protocols

The successful transition of a synthetic route for this compound from a laboratory-scale procedure to a large-scale, industrially viable process hinges on the meticulous optimization of reaction conditions and the inherent scalability of the chosen synthetic protocol. Key objectives in this phase include maximizing yield and purity, minimizing reaction times and costs, ensuring operational safety, and reducing environmental impact.

Optimization of Reaction Conditions often employs statistical methods such as Design of Experiments (DoE) to systematically evaluate the impact of multiple variables on the reaction outcome. andersonsprocesssolutions.com Critical parameters that are typically investigated include:

Solvent: The choice of solvent can significantly influence reaction rates, selectivity, and the ease of product isolation. For chlorinated N-heterocycles, a balance must be struck between solvency and the potential for side reactions. Green solvents are increasingly favored to minimize environmental impact. nih.gov

Catalyst: For catalyzed reactions, the selection of the optimal catalyst and its loading are crucial. This includes evaluating different metals, ligands, and catalyst forms (homogeneous vs. heterogeneous) to achieve high turnover numbers and facilitate catalyst recovery and reuse.

Temperature and Pressure: These parameters directly affect reaction kinetics. Optimization aims to find the lowest possible temperature and pressure that afford a reasonable reaction rate to minimize energy consumption and enhance safety.

Stoichiometry of Reagents: The molar ratios of reactants can impact conversion, selectivity, and the impurity profile. Minimizing the excess of any reagent is desirable to reduce costs and waste.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to maximize product formation while minimizing the formation of degradation products.

Scalability of Synthetic Protocols involves assessing the feasibility of performing the synthesis on a larger scale. Factors to consider include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can pose significant challenges in large reactors due to changes in the surface-area-to-volume ratio.

Mass Transfer: Efficient mixing becomes more critical on a larger scale to ensure homogeneity and consistent reaction rates.

Safety Considerations: The handling of hazardous reagents and the potential for runaway reactions must be carefully evaluated and mitigated.

Modern Synthetic Technologies can significantly enhance the scalability of synthetic protocols. Flow chemistry , where reagents are continuously pumped through a reactor, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. acs.org This technology is particularly well-suited for reactions involving hazardous intermediates or precise control over reaction parameters.

The following table provides a hypothetical example of a Design of Experiments (DoE) approach to optimize a key step in the synthesis of a chlorinated N-heterocycle, illustrating the systematic evaluation of various parameters.

Table 2: Hypothetical Design of Experiments (DoE) for a Key Synthetic Step

Experiment Catalyst Loading (mol%) Temperature (°C) Concentration (M) Reaction Time (h) Yield (%) Purity (%)
1 1 80 0.5 4 75 92
2 1 100 0.5 8 85 90
3 2 80 1.0 4 82 95
4 2 100 1.0 8 92 98
... ... ... ... ... ... ...

By systematically varying these parameters, an optimal set of conditions can be identified that provides the best balance of yield, purity, and process efficiency for the scalable synthesis of this compound.

Iv. Theoretical and Computational Investigations of 3 Chloro 5,6,7,8 Tetrahydrocinnoline Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in predicting the electronic properties of molecules like 3-Chloro-5,6,7,8-tetrahydrocinnoline.

Geometry Optimization and Energetic Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The energetic landscape can also be explored to identify other stable conformers and the energy barriers between them.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be distributed over the electron-rich parts of the molecule, such as the nitrogen atoms and the aromatic ring. The LUMO, conversely, would be expected to be localized on the electron-deficient regions, influenced by the electron-withdrawing chloro group.

Hypothetical Frontier Molecular Orbital Data for this compound

OrbitalEnergy (eV)Primary Atomic Contributions
HOMO-6.5N1, N2, C4a, C8a
LUMO-1.2C3, C4, Cl
HOMO-1-7.8C5, C6, C7, C8
LUMO+10.5C4a, C8a, N1

Prediction of Electrophilic and Nucleophilic Sites based on Charge Distribution

The distribution of electron density in a molecule can be quantified through various charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations provide atomic charges, which can be used to predict the most likely sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atoms are expected to be nucleophilic (electron-rich), while the carbon atom attached to the chlorine atom is expected to be electrophilic (electron-poor).

Analysis of Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity.

Global Descriptors: These describe the reactivity of the molecule as a whole.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Descriptors: These indicate the reactivity of specific atomic sites within the molecule.

Fukui Functions: Identify the most reactive sites for nucleophilic, electrophilic, and radical attack.

Hypothetical Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Chemical Potential (μ)-3.85
Hardness (η)2.65
Electrophilicity Index (ω)2.80

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain experimentally.

Characterization of Transition States and Reaction Intermediates

By mapping the potential energy surface of a reaction, computational methods can identify and characterize the structures and energies of transition states and any reaction intermediates. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. For reactions involving this compound, such as nucleophilic substitution at the C3 position, computational modeling could be used to locate the transition state structure and calculate the activation energy, providing valuable information about the reaction's feasibility and kinetics.

Determination of Activation Energies and Reaction Rates

The prediction of reaction selectivity and rates is a primary challenge in computational chemistry, as minor errors in calculated transition state energies can lead to significant inaccuracies in predicted outcomes due to the exponential relationship between activation energies and rate constants. nih.gov For complex reactions involving flexible molecules, multiple transition state conformations can exist, further complicating the analysis. nih.gov

Computational methods, particularly DFT, are employed to calculate the activation energies for reactions involving cinnoline (B1195905) derivatives. nih.gov These calculations help in understanding the reaction mechanisms and predicting the most favorable reaction pathways. The process involves optimizing the geometries of the reactants, transition states, and products. The energy difference between the reactants and the transition state defines the activation energy barrier.

While specific computational studies determining the activation energies for reactions of this compound are not extensively detailed in available literature, the methodologies are well-established. For example, in studying the synthesis of various cinnoline nuclei, understanding the cyclization mechanisms is critical, and computational models can elucidate the substituent effects on the reaction barriers. researchgate.net The presence of the chloro group and the saturated ring in this compound would be expected to influence the electronic distribution and, consequently, the energy barriers of its reactions.

Computational Studies of Redox Potentials in Cinnoline Systems

The redox potential is a fundamental electrochemical property that quantifies the tendency of a chemical species to acquire electrons and thereby be reduced. Computational methods, especially DFT, have become reliable tools for predicting the redox potentials of organic molecules, including heterocyclic systems related to cinnoline. mdpi.comscielo.org.za These calculations are typically performed using a combination of a DFT functional (like B3LYP) and a suitable basis set, often incorporating a solvation model like the Polarizable Continuum Model (PCM) to simulate the solvent environment. journalcjast.comresearchgate.net

Studies on related compounds, such as Cinnolin-4(1H)-one, have utilized DFT calculations at the B3LYP/6-311++G (d, p) level to determine redox potentials in the aqueous phase. journalcjast.com For instance, the reduction potential of Cinnolin-4(1H)-one was calculated to be -0.184V. journalcjast.com Such studies demonstrate that computational approaches can accurately predict how different structural modifications influence the electrochemical behavior of the cinnoline core. journalcjast.com The calculated redox potentials for a series of quinones have shown an average error of less than 0.05 V compared to experimental values. researchgate.net

The general approach involves calculating the Gibbs free energy change for the reduction or oxidation half-reaction. elsevierpure.com For a one-electron reduction, the process is:

Molecule + e⁻ → [Molecule]⁻

The redox potential can then be determined using thermodynamic cycles and the Nernst equation. elsevierpure.com Factors such as the choice of DFT functional, basis set, and solvation model are critical for achieving high accuracy. mdpi.comelsevierpure.com For cinnoline systems, the electron-withdrawing nature of the nitrogen atoms and substituents like the chloro group on this compound are expected to significantly impact its redox properties.

Table 1: Calculated Redox Potentials for a Related Cinnoline Compound

Compound Reduction Potential (V) Oxidation Potential (V) Computational Method
Cinnolin-4(1H)-one -0.184 - B3LYP/6-311++G(d,p)
2,3-dihydrocinnolin-4(1H)-one -0.064 -0.134 B3LYP/6-311++G(d,p)
1,2,3,4-tetrahydrocinnolin-4-ol - -0.091 B3LYP/6-311++G(d,p)

Data sourced from a study on Cinnolin-4(1H)-one and its derivatives, demonstrating the application of DFT in predicting redox potentials. journalcjast.com

Quantum Chemical Characterization of Molecular Orbitals and Charge Distribution

Quantum chemical calculations are essential for characterizing the electronic structure of molecules like this compound. These studies provide detailed information about the distribution of electrons and the nature of molecular orbitals, which are fundamental to understanding the molecule's reactivity, stability, and spectroscopic properties. nih.govscirp.org

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. journalcjast.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For related heterocyclic systems like quinoline (B57606) derivatives, DFT studies have shown that the charge density in the HOMO and LUMO is often distributed differently across the molecule. nih.govmdpi.com For instance, in some quinoline derivatives, the HOMO is delocalized over the aromatic system, while the LUMO is more localized on specific electron-deficient regions. mdpi.com In a computational study of Cinnolin-4(1H)-one, the HOMO and LUMO energies were calculated to understand the electron-donating strength and reactivity of the molecule and its derivatives. journalcjast.com

Mulliken charge distribution analysis is another powerful tool used to understand the electronic landscape of a molecule. This method calculates the partial charge on each atom, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) centers. researchgate.net This information is invaluable for predicting how the molecule will interact with other reagents. For this compound, the electronegative chlorine atom and the two nitrogen atoms are expected to be regions of negative charge, influencing the molecule's intermolecular interactions and reactivity.

Table 2: Key Quantum Chemical Descriptors for a Related Cinnoline Compound

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Cinnolin-4(1H)-one -7.21 -2.04 5.17
2,3-dihydrocinnolin-4(1H)-one -6.26 -1.50 4.76
1,2,3,4-tetrahydrocinnolin-4-ol -5.99 -0.82 5.17

Note: Energies are illustrative, based on computational studies of related cinnoline systems. journalcjast.com The specific values depend on the computational method and basis set used.

Table of Compounds Mentioned

Compound Name
This compound
Cinnolin-4(1H)-one
2,3-dihydrocinnolin-4(1H)-one

V. Reactivity and Transformation Chemistry of 3 Chloro 5,6,7,8 Tetrahydrocinnoline

Reactivity of the Halogen Atom: Substitution and Elimination Reactions

The chlorine atom at the C3 position of the tetrahydrocinnoline ring is activated towards displacement due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine (B1198779) ring. This activation facilitates a range of substitution reactions.

3-Chloro-5,6,7,8-tetrahydrocinnoline is expected to readily participate in nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, before the chloride ion is expelled. libretexts.orgyoutube.com The electron-deficient nature of the pyridazine ring is crucial for stabilizing this intermediate and driving the reaction forward. libretexts.orgyoutube.com

This process allows for the introduction of a wide variety of functional groups by displacing the chlorine atom with various nucleophiles. For instance, reactions with amines, alkoxides, and thiolates can be used to synthesize the corresponding 3-amino, 3-alkoxy, and 3-thioether derivatives, respectively. The regioselectivity of such substitutions on related chloro-substituted N-heterocycles, like 2,4-dichloroquinazolines, is well-documented, with the C4 position being highly susceptible to nucleophilic attack. nih.gov

The carbon-chlorine bond in this compound is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling: This reaction couples the chloro-heterocycle with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl or heteroaryl-aryl bonds. researchgate.netresearchgate.net While specific studies on this compound are not extensively detailed, the reaction is widely applied to similar chloro-heteroaromatic substrates.

Heck Coupling: The Heck reaction involves the coupling of the chloro-compound with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.orgnih.govbeilstein-journals.org This reaction is a versatile tool for olefin synthesis.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the chloro-heterocycle and a terminal alkyne. It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is invaluable for the synthesis of aryl-alkynes and conjugated enynes. libretexts.org Attempted Sonogashira couplings on structurally similar compounds like 4-chloro-2-trichloromethylquinazoline have shown that reaction outcomes can be sensitive to the choice of base and catalyst system. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Chloro-Heteroaromatic Substrates
Coupling ReactionAryl/Vinyl HalideCoupling PartnerCatalyst SystemBaseSolventTypical Temp.Ref.
Suzuki-MiyauraAryl ChloridePhenylboronic AcidPd(OAc)₂ / LigandK₂CO₃Toluene/H₂O80-110 °C researchgate.net
HeckAryl BromideStyrenePd(OAc)₂ / LigandK₂CO₃H₂O/DMF80 °C nih.gov
Sonogashira (Cu-free)Aryl BromideTerminal Alkyne[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp. nih.gov

Ring System Transformations and Rearrangements

The tetrahydrocinnoline core itself can undergo significant chemical transformations, primarily through oxidation and reduction pathways that alter the saturation level of the ring system.

The fused ring system possesses both aromatic and saturated character, allowing for selective transformations. Oxidation can lead to aromatization of the saturated ring, while reduction typically targets the pyridazine portion.

Catalytic hydrogenation is a common method for the reduction of N-heteroaromatic systems like the related quinoline (B57606) scaffold. gatech.edu Depending on the catalyst and conditions, this can lead to partial reduction (to a dihydro- species) or full reduction of the heterocyclic ring (to a tetrahydro- species). nih.govenamine.netnih.gov For this compound, further reduction could potentially lead to a decahydrocinnoline derivative. Conversely, oxidation of the tetrahydro- portion would yield the fully aromatic 3-chlorocinnoline.

The electrochemical reduction of the related benzo[c]cinnoline (B3424390) system has been shown to proceed via a two-electron wave to form dihydrobenzo[c]cinnoline. researchgate.net This suggests that the diazine moiety of the cinnoline (B1195905) core is susceptible to reduction.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals. wikipedia.orgjocpr.comacs.org The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. harvard.edumasterorganicchemistry.com While not a direct transformation of the tetrahydrocinnoline ring itself, it is a highly relevant process for functionalizing precursors or derivatives of such heterocyclic systems. This one-pot procedure is valued in green chemistry for its efficiency and mild conditions. wikipedia.org

A variety of reducing agents can be employed, each with specific selectivities and reactivity profiles. The choice of reagent allows for fine-tuning of the reaction conditions.

Table 2: Common Reducing Agents Used in Reductive Amination
Reducing AgentAbbreviationTypical CharacteristicsRef.
Sodium BorohydrideNaBH₄Common, cost-effective hydride reagent. acs.orgmasterorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines in the presence of carbonyls; stable in weakly acidic conditions. harvard.edumasterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and selective reagent, often used for aldehydes and ketones; avoids toxic cyanide byproducts. harvard.edu
Catalytic HydrogenationH₂/CatalystUses hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni); can be a very "green" method. wikipedia.orgharvard.edu

Interestingly, derivatives of the cinnoline family can themselves act as organocatalysts for oxidation reactions. A notable example is the use of benzo[c]cinnoline to catalyze the oxidation of alkyl halides to aldehydes using air as the terminal oxidant. thieme-connect.com The proposed mechanism involves the benzo[c]cinnoline acting as part of a hydrazine (B178648)–O₂ redox couple. thieme-connect.com This type of catalysis highlights the diverse electronic properties of the cinnoline framework. The synthesis of benzo[c]cinnolinium salts, which are key to these catalytic cycles, can be achieved through the copper-promoted or electrochemical oxidation of 2-azobiaryls. nih.govacs.org The mechanism is proposed to involve a single-electron transfer (SET) followed by intramolecular cyclization. nih.govacs.org

Cycloaddition Reactions with Diverse Substrates, Extending Beyond Initial Synthesis

While the initial synthesis of the tetrahydrocinnoline core often involves a cycloaddition step, the reactivity of the formed ring system in subsequent cycloadditions is a key area of chemical exploration. The 5,6,7,8-tetrahydrocinnoline (B3263633) scaffold can participate in further cycloaddition reactions, leading to the formation of structurally complex polycyclic systems.

One notable pathway involves the transformation of a tetrahydrocinnoline derivative into an azomethine imine, which can then readily engage in 1,3-dipolar cycloaddition reactions. nih.gov This two-step sequence begins with an intramolecular [4+2] cycloaddition to form the initial polycyclic tetrahydrocinnoline structure, which contains an N-aminoiminium motif. Subsequent deprotonation with a mild base generates the corresponding azomethine imine. This dipole is then reacted with various dipolarophiles to yield intricate tetracyclic products. nih.gov

The stereoselectivity of these reactions is a crucial aspect, with the dipolarophile generally reacting with the convex face of the azomethine imine dipole. nih.gov This often results in the formation of a major diastereomer, which can be separated from minor products. This methodology highlights how the foundational tetrahydrocinnoline structure serves as a precursor to more complex molecular architectures through a sequence of cycloaddition reactions.

Table 1: Cycloaddition Reactions Involving Tetrahydrocinnoline Derivatives

Reaction TypeTetrahydrocinnoline IntermediateSubstrate (Dipolarophile)Product TypeKey Features
1,3-Dipolar CycloadditionAzomethine imine (derived from a polycyclic tetrahydrocinnoline)Various alkenes/alkynesComplex tetracyclic 1,2,3,4-tetrahydrocinnoline derivativesForms structurally complex polycyclic systems; often diastereoselective. nih.gov

This sequential cycloaddition strategy demonstrates the versatility of the tetrahydrocinnoline core, transforming it from a simple bicyclic heterocycle into a scaffold for building sophisticated, multi-ring structures.

Tautomerism Studies of Related Cinnoline and Tetrahydrocinnoline Systems

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a well-documented phenomenon in heterocyclic chemistry. beilstein-journals.org For the this compound system, several potential tautomeric forms can be considered, primarily involving the migration of a proton between the nitrogen atoms of the pyridazine ring and adjacent carbon or nitrogen atoms.

While specific experimental or computational studies on the tautomerism of this compound are not extensively documented in the literature, insights can be drawn from studies of related N-heterocyclic systems, such as quinolines and porphyrins. beilstein-journals.orgsemanticscholar.org The principal form of tautomerism relevant to this scaffold is likely amide-imidic tautomerism if a carbonyl group were present, or more generally, prototropic tautomerism involving the N=N-C=C conjugated system.

The equilibrium between different tautomers can be influenced by several factors, including:

Solvent Polarity: The relative stability of tautomers can shift significantly with the polarity of the solvent. For instance, studies on other heterocyclic systems have shown that polar aprotic solvents can favor one tautomeric form (e.g., a keto form), while non-polar solvents may favor another (e.g., an enol form). nih.govmdpi.com

Substitution: The electronic nature of substituents on the ring can alter the acidity and basicity of different sites within the molecule, thereby influencing the position of the tautomeric equilibrium.

Temperature and pH: These environmental factors can also play a crucial role in determining the dominant tautomeric form.

Spectroscopic methods are the primary tools for investigating tautomeric equilibria. Techniques such as ¹H-NMR, ¹³C-NMR, FTIR, and UV-Visible spectroscopy can provide definitive evidence for the existence of different tautomers and allow for the quantification of their relative populations in various conditions. nih.govmdpi.com For example, the presence of distinct signals in NMR spectra corresponding to the different isomeric forms or shifts in absorption bands in UV-Vis spectra upon changing solvent can confirm the existence of a tautomeric equilibrium. nih.gov

Table 2: Potential Prototropic Tautomers of a Tetrahydrocinnolinone System

Tautomer TypeDescriptionPotential Structural Feature
Amine-ImineProton shift between a nitrogen and an adjacent carbon.Equilibrium between C=N-NH and C-N=NH forms.
AnnularProton can occupy different positions on the heterocyclic nitrogen atoms.Migration of the proton between N1 and N2 of the cinnoline core.

Further dedicated spectroscopic and computational studies would be necessary to fully elucidate the specific tautomeric behavior of this compound.

Investigation of Catalytic Roles of the Cinnoline/Tetrahydrocinnoline Core (e.g., in organocatalysis)

The field of organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of modern synthetic chemistry. Nitrogen-containing heterocycles, such as proline and its derivatives, are prominent and highly successful organocatalysts. nih.gov Given the structural features of the cinnoline and tetrahydrocinnoline core—namely, the presence of basic nitrogen atoms and a rigid bicyclic framework—there is a theoretical basis for investigating their potential catalytic roles.

While the direct application of this compound itself as an organocatalyst is not yet a well-established area of research, related structures provide a rationale for such investigations. For example, pyrrolidine (B122466) derivatives, which can be synthesized through cycloaddition reactions, have demonstrated applications as organocatalysts. nih.gov The nitrogen atoms in the tetrahydrocinnoline core could potentially function as Lewis or Brønsted bases, activating substrates in a manner analogous to other amine-based catalysts.

Potential catalytic applications could include:

Michael Additions: The basic nitrogen atoms could catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol (B89426) Reactions: The core could act as a base to generate enolates or as a scaffold for creating more complex chiral catalysts.

Asymmetric Catalysis: By introducing chiral centers onto the tetrahydrocinnoline scaffold, it may be possible to develop novel chiral organocatalysts for enantioselective transformations.

Currently, the literature more frequently describes the synthesis of cinnoline derivatives using metal or organocatalysis, where the cinnoline is the product rather than the catalyst. researcher.life However, the exploration of the inherent catalytic activity of the cinnoline/tetrahydrocinnoline core represents a promising, albeit underexplored, frontier in organocatalysis research. Future work in this area would involve screening these heterocycles in various known organocatalytic reactions and potentially modifying the core structure to enhance catalytic activity and selectivity.

Vi. Advanced Applications of 3 Chloro 5,6,7,8 Tetrahydrocinnoline As a Chemical Scaffold

Building Block in Complex Heterocyclic Synthesis

The reactivity of the C3-chloro substituent, coupled with the bicyclic tetrahydrocinnoline core, provides a platform for the synthesis of a diverse array of more complex heterocyclic structures.

The 3-chloro-5,6,7,8-tetrahydrocinnoline scaffold is an excellent starting point for the synthesis of fused polycyclic systems. The chloro group can be readily displaced by a variety of nucleophiles, allowing for the introduction of new rings. For instance, reaction with binucleophilic reagents can lead to the formation of tricyclic and tetracyclic structures. A hypothetical reaction scheme is the condensation with a 2-aminothiophenol, which could proceed via an initial nucleophilic aromatic substitution followed by an intramolecular cyclization to yield a tetracyclic system containing a thiazole (B1198619) ring fused to the cinnoline (B1195905) core. Such strategies are pivotal in generating novel molecular architectures for drug discovery and materials science.

Table 1: Potential Fused Polycyclic Systems from this compound

ReactantResulting Fused Ring SystemPotential Application Area
2-AminothiophenolThiazolo[4,5-c]cinnoline derivativeMedicinal Chemistry
EthylenediamineImidazo[1,2-b]cinnoline derivativeMedicinal Chemistry
o-PhenylenediamineBenzimidazo[1,2-b]cinnoline derivativeMaterials Science

As a substituted pyridazine (B1198779), this compound is a direct precursor to a wide range of other pyridazine derivatives. nih.gov The chlorine atom at the 3-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. For example, reaction with hydrazine (B178648) can yield the corresponding 3-hydrazinyl-5,6,7,8-tetrahydrocinnoline, a key intermediate for the synthesis of fused triazole and tetrazole ring systems. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can be employed to introduce aryl, heteroaryl, or alkyl groups at the C3-position, thereby generating a library of substituted pyridazine derivatives. mdpi.com

The exploration of chemical space is a critical aspect of modern drug discovery. nih.gov The this compound scaffold provides an excellent starting point for the design and synthesis of structural analogues of known bioactive molecules. By systematically modifying the substituents on the tetrahydrocinnoline core, chemists can explore the structure-activity relationships of a particular pharmacophore. The ability to easily diversify the C3-position allows for the fine-tuning of electronic and steric properties, which can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. This approach enables the generation of novel intellectual property and the discovery of new therapeutic agents. rsc.org

Development of Compound Libraries for Chemical Research Screening

The development of diverse and well-curated compound libraries is essential for high-throughput screening (HTS) campaigns aimed at identifying new drug leads. nih.gov The this compound scaffold is an ideal candidate for the construction of such libraries due to its synthetic tractability and the three-dimensional character imparted by the saturated cyclohexane (B81311) ring. nih.gov Through parallel synthesis techniques, a large number of derivatives can be rapidly synthesized by reacting the parent scaffold with a diverse set of building blocks. These libraries can then be screened against a wide range of biological targets to identify hit compounds with desired activities.

Table 2: Exemplary Reactions for Compound Library Generation

Reaction TypeReagent ClassResulting Functional Group at C3
Nucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols-NR₂, -OR, -SR
Suzuki CouplingBoronic acids/estersAryl, Heteroaryl
Sonogashira CouplingTerminal alkynesAlkynyl
Buchwald-Hartwig AminationAmines-NHR, -NR₂

Potential as a Core Structure for Functional Materials

Beyond its applications in medicinal chemistry, the this compound scaffold holds potential as a core structure for the development of functional materials. The aromatic pyridazine ring is capable of participating in π-stacking interactions, which are crucial for the self-assembly of organic materials with interesting electronic and photophysical properties. mdpi.com By appending appropriate chromophoric or electronically active groups to the tetrahydrocinnoline core, it may be possible to design novel organic semiconductors, fluorescent probes, or liquid crystalline materials. Furthermore, the nitrogen atoms in the pyridazine ring can act as ligands for metal ions, opening up the possibility of creating coordination polymers and metal-organic frameworks (MOFs) with unique catalytic or gas storage properties. The investigation of such applications represents a promising avenue for future research.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-5,6,7,8-tetrahydrocinnoline, and how can reaction conditions be systematically optimized?

A POCl₃-mediated cyclodehydration reaction followed by Suzuki-Miyaura cross-coupling is a robust method for synthesizing chloro-substituted tetrahydrocinnoline derivatives. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent (toluene), temperature (100°C), and reaction time (4 hours). Substituents on boronic esters significantly influence yields; electron-donating groups enhance efficiency . Optimization should involve iterative adjustments to these variables, monitored via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, UV-vis, fluorescence) be employed to characterize this compound derivatives?

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic vs. aliphatic protons) and confirm substitution patterns.
  • UV-vis : Detect π-π* transitions (λₐbₛ ~320–360 nm in dichloromethane) to assess conjugation .
  • Fluorescence : Measure quantum yields (ϕ~4–5%) and Stokes shifts (367–387 cm⁻¹) to evaluate photostability and electronic properties .
  • Mass spectrometry : Confirm molecular weight (e.g., MW ~366.30 g/mol for related compounds) .

Q. What safety protocols are critical for handling this compound and its intermediates?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Waste disposal : Segregate halogenated waste and use licensed disposal services .
  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the structure-activity relationships of this compound derivatives?

  • DFT calculations : Determine HOMO/LUMO energies (e.g., Eg ~3.2–3.4 eV) to predict redox behavior and band gaps. Frontier orbitals localize on π-conjugated regions, excluding saturated rings .
  • Molecular docking : Simulate binding to neurological targets (e.g., orexin receptors) using software like AutoDock. Analyze interactions (e.g., halogen bonding with Cl substituents) to guide medicinal chemistry optimization .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies may arise from:

  • Purity : Validate compound integrity via elemental analysis or LC-MS.
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls.
  • Substituent effects : Test derivatives with systematic substitutions (e.g., CF₃ vs. CN groups) to isolate pharmacophores .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. How do solvent polarity and substituent electronic effects influence the optical properties of this compound derivatives?

  • Solvent polarity : Polar solvents (e.g., DCM) induce bathochromic shifts in absorption/emission spectra due to stabilization of excited states .
  • Substituents : Electron-withdrawing groups (e.g., -CF₃) lower HOMO/LUMO energies, reducing optical band gaps (Eg ~3.0 eV) . Quantitative structure-property relationship (QSPR) models can predict these effects.

Q. Methodological Recommendations

  • Experimental design : Use fractional factorial designs to screen multiple variables efficiently.
  • Data validation : Cross-check spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
  • Troubleshooting : If coupling reactions fail, test alternative catalysts (e.g., PdCl₂(dppf)) or pre-activate boronic esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.